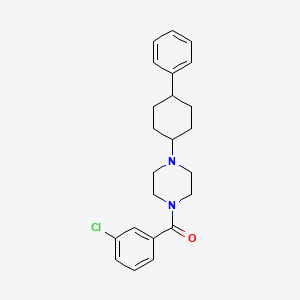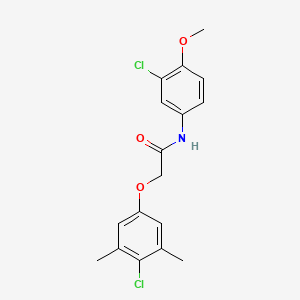
1-(3-chlorobenzoyl)-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(4-phenylcyclohexyl)piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the class of piperazine compounds. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known for its psychoactive effects and is often used in combination with other drugs. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and other physiological processes. TFMPP has been shown to increase serotonin levels in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a wide range of effects on the body and brain. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause hallucinations, euphoria, and other psychoactive effects. TFMPP has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has been used in laboratory experiments to study its effects on the serotonin system and other physiological processes. One advantage of TFMPP is that it is relatively easy to synthesize and purify, making it a useful tool for researchers. However, TFMPP is also a psychoactive drug and must be handled with care in the laboratory. It also has limitations in terms of its specificity for certain receptors, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on TFMPP. One area of interest is its potential use in treating mood disorders such as depression and anxiety. TFMPP may also have applications in the study of the immune system and other physiological processes. Further research is needed to fully understand the mechanisms of action of TFMPP and its potential therapeutic applications.
Méthodes De Synthèse
TFMPP can be synthesized through a multi-step process that involves the reaction of piperazine with 3-chlorobenzoyl chloride and 4-phenylcyclohexylamine. The resulting compound is then purified through various techniques such as recrystallization and column chromatography. The synthesis of TFMPP is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
TFMPP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an effect on the serotonin system in the brain, which is involved in mood regulation and other physiological processes. TFMPP has been studied in animal models for its potential use in treating depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDAWGRLMNAXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)


